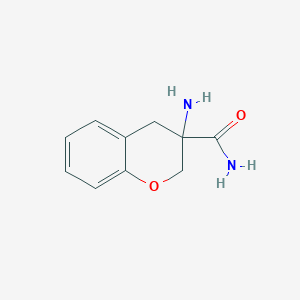

3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide

Description

3-Amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide is a benzopyran derivative characterized by a fused bicyclic structure with an amino group and carboxamide moiety at the 3-position. Its enantiomers, such as (+)-9g, exhibit enhanced receptor affinity and selectivity, making them candidates for clinical development . Physicochemical properties include a predicted boiling point of 340.8±42.0 °C, pKa of 15.79±0.40, and density of 1.251±0.06 g/cm<sup>3</sup> .

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2,4-dihydrochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-9(13)10(12)5-7-3-1-2-4-8(7)14-6-10/h1-4H,5-6,12H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQRLOJNZVASEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OCC1(C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with appropriate amine and carboxamide reagents. One common method involves the use of palladium-mediated cross-coupling reactions . The reaction conditions often include the use of palladium catalysts, base, and solvents such as dimethylformamide or toluene. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for optimizing the yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo-derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and carboxamide groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce various substituted benzopyran derivatives .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : This compound serves as a fundamental building block in organic synthesis, allowing chemists to create more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution to yield different derivatives.

2. Biology

- Biological Target Interactions : Research indicates that 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide interacts with biological targets such as enzymes and receptors. It has shown potential in modulating serotonin receptors (5-HT1A and 5-HT7), which are crucial in regulating mood and anxiety .

3. Medicine

- Therapeutic Potential : Ongoing studies are exploring its efficacy as a therapeutic agent for various conditions, including neurological disorders and cancer. The compound's ability to act as a full agonist at specific serotonin receptors suggests potential anxiolytic effects .

4. Industry

- Material Development : In industrial applications, it is utilized in developing new materials and pharmaceuticals due to its versatile chemical properties.

Research has demonstrated several biological activities associated with this compound:

- Anxiolytic Effects : Derivatives of this compound have exhibited significant anxiolytic effects in various animal models. The best-performing derivatives showed full agonist activity at serotonin receptors .

- Antioxidant Properties : Compounds related to 3-amino-3,4-dihydro-2H-1-benzopyran have been shown to possess antioxidant activities, which may help mitigate oxidative stress-related conditions .

- Anti-inflammatory Effects : Preclinical studies indicate that certain derivatives can reduce inflammation and pain, suggesting their potential use in treating inflammatory diseases.

Case Study 1: Anxiolytic Activity

A series of experiments evaluated the anxiolytic effects of various derivatives of 3-amino-3,4-dihydro-2H-1-benzopyran. The most effective compounds acted as full agonists at the 5-HT1A receptor, leading to significant behavioral improvements in anxiety models .

Case Study 2: Antioxidant Activity

In vitro studies assessed the antioxidant capacity of several benzopyran derivatives. Results indicated effective scavenging of free radicals, suggesting their potential application in neuroprotection and age-related diseases.

Mechanism of Action

The mechanism of action of 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide involves its interaction with specific molecular targets in the body. It is known to bind to serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors, which are involved in the regulation of mood, anxiety, and other neurological functions . The binding of this compound to these receptors can modulate their activity, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

3,4-Dihydro-3-amino-2H-1-benzopyran Derivatives

- Receptor Affinity and Substituent Effects: 8-Aryl vs. 8-Aroyl Substitutions: Derivatives with 8-aryl groups (e.g., 8-phenyl) display higher 5-HT1A affinity compared to 8-aroylated analogs (e.g., 8-benzoyl). For instance, 8-arylated compounds achieve sub-nanomolar binding (Ki < 1 nM), whereas aroylated analogs show reduced potency (K.="" li="" nm)="" sub>="" ~5–10=""> Enantiomeric Selectivity: Dextrorotatory enantiomers (e.g., (+)-9g) exhibit superior 5-HT1A affinity (Ki = 0.2 nM) and anxiolytic efficacy in behavioral models compared to levorotatory forms .

| Compound | 5-HT1A Ki (nM) | D2A Ki (nM) | Selectivity (5-HT1A/D2A) |

|---|---|---|---|

| (+)-9g (8-aryl derivative) | 0.2 | >1000 | >5000 |

| 8-Aroylated analog | 5.8 | 850 | ~146 |

- Pharmacological Profile : These compounds act as full agonists at 5-HT1A receptors, distinguishing them from partial agonists like buspirone. This full agonism correlates with robust anxiolytic effects in preclinical models .

2H-1-Benzothiopyran-3-carboxamide

- Structural Variation : Replacement of the benzopyran oxygen with sulfur (benzothiopyran) increases lipophilicity (logP ~2.8 vs. ~2.1 for benzopyran analogs) and alters electronic properties.

- Receptor Interactions : Despite structural similarity, benzothiopyran derivatives show reduced 5-HT1A affinity (Ki ~50–100 nM) but enhanced D2A activity (Ki ~200 nM), suggesting sulfur substitution diminishes serotonin receptor selectivity .

Comparison with Functional Group Analogs

4-Oxo-4H-1-benzopyran-3-carbonitrile (3-Cyanochromone)

- Biological Relevance: While 3-cyanochromone is primarily a synthetic intermediate, the carboxamide moiety in 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide enhances bioavailability and receptor interactions due to its hydrogen-bonding capacity .

Clinical and Preclinical Significance

The (+)-9g enantiomer of this compound is under clinical investigation for anxiety disorders, leveraging its high selectivity and full agonist profile .

Biological Activity

3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its interactions with serotonin receptors. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2O2. It belongs to the benzopyran class of compounds, which are known for their varied biological activities. The structure includes a benzopyran moiety with an amino group and a carboxamide functional group, which are critical for its biological interactions.

The primary mechanism of action for this compound involves its binding affinity to serotonin receptors, specifically the 5-HT1A and 5-HT7 receptors. These receptors play crucial roles in regulating mood, anxiety, and other neurological functions. The compound has been shown to act as a full agonist at these receptors, leading to anxiolytic effects in various behavioral models .

1. Serotonin Receptor Interaction

Research indicates that structural modifications to the compound can enhance its affinity for serotonin receptors. For example, derivatives with specific extracyclic amino substituents demonstrated improved selectivity and binding affinity .

2. Antioxidant Properties

Studies have suggested that compounds related to 3-amino-3,4-dihydro-2H-1-benzopyran exhibit antioxidant activities. This property is beneficial in mitigating oxidative stress-related conditions .

3. Anti-inflammatory Effects

In preclinical models, derivatives of this compound have shown efficacy in reducing inflammation and pain. For instance, one study reported that a related compound significantly reduced edema in an adjuvant-induced arthritis model .

Case Study 1: Anxiolytic Activity

A series of experiments conducted on various derivatives of 3-amino-3,4-dihydro-2H-1-benzopyran demonstrated notable anxiolytic effects in vivo. The best-performing compounds were found to be full agonists at the 5-HT1A receptor and exhibited significant behavioral improvements in anxiety models .

Case Study 2: Antioxidant Activity

In vitro studies assessed the antioxidant capacity of several benzopyran derivatives. Results indicated that these compounds could scavenge free radicals effectively, suggesting potential applications in neuroprotection and age-related diseases .

Comparative Analysis

To highlight the unique properties of this compound compared to similar compounds, the following table summarizes key biological activities:

| Compound | Serotonin Receptor Affinity | Antioxidant Activity | Anti-inflammatory Effects |

|---|---|---|---|

| 3-amino-3,4-dihydro-2H-benzopyran | High | Moderate | Significant |

| 5-substituted derivatives | Variable | Low | Moderate |

| Other benzopyran derivatives | Low | High | Variable |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide, and how can reaction yields be maximized under varying catalytic conditions?

- Methodological Answer : Begin with chroman-3-carboxylic acid derivatives as precursors (e.g., via condensation reactions with ammonia or substituted amines). Optimize catalytic conditions (e.g., acid/base catalysts, solvent polarity) to enhance stereochemical control. Monitor yields using HPLC and characterize intermediates via H/C NMR to confirm structural integrity. Reference protocols for analogous chroman-3-carboxamides suggest yields >70% under anhydrous DMF with triethylamine as a base .

Q. How should researchers characterize the stereochemical configuration of this compound using spectroscopic methods?

- Methodological Answer : Combine X-ray crystallography (for absolute configuration) with chiral HPLC and vibrational circular dichroism (VCD). For NMR, employ N-labeled derivatives to resolve amino group dynamics. Compare coupling constants (e.g., ) to literature values for dihydrobenzopyrans .

Q. What safety protocols are critical when handling this compound in aqueous environments, based on its reactive functional groups?

- Methodological Answer : Avoid prolonged exposure to moisture due to potential hydrolysis of the carboxamide group. Use inert atmospheres (N/Ar) during synthesis and storage. Refer to safety data sheets for analogous compounds: employ PPE (gloves, goggles) and ensure fume hood usage during scale-up. First-aid measures for accidental exposure include immediate rinsing and medical consultation .

Advanced Research Questions

Q. How can conflicting reports on the compound's biological activity be systematically investigated through factorial experimental designs?

- Methodological Answer : Apply a 2 factorial design to test variables such as pH, temperature, and solvent polarity. For example, assess IC variability in enzyme inhibition assays by varying dimethyl sulfoxide (DMSO) concentrations (0.1–5% v/v). Use ANOVA to identify significant interactions between variables, and validate via dose-response curves under controlled conditions .

Q. What computational strategies are recommended to model the compound's interactions with cytochrome P450 enzymes, considering its conformational flexibility?

- Methodological Answer : Perform molecular dynamics (MD) simulations with AMBER or GROMACS, parameterizing the force field using DFT-calculated partial charges. Dock the compound into CYP3A4 active sites using AutoDock Vina, and analyze binding free energies (MM-PBSA). Cross-validate with experimental metabolic stability data from liver microsome assays .

Q. What methodological framework should guide the development of structure-activity relationship (SAR) models for analogs of this benzopyran derivative?

- Methodological Answer : Use a hybrid QSAR/QSMR approach:

- Step 1 : Synthesize analogs with substitutions at positions 3 (amino group) and 4 (dihydro ring).

- Step 2 : Measure logP, pKa, and solubility via shake-flask/HPLC methods.

- Step 3 : Corrogate bioactivity data (e.g., kinase inhibition) with descriptors (e.g., Hammett σ, molar refractivity) using partial least squares (PLS) regression. Validate models via leave-one-out cross-validation (LOOCV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.